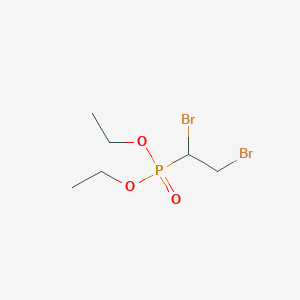
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C6H13Br2O3P. It consists of 13 hydrogen atoms, 6 carbon atoms, 3 oxygen atoms, 1 phosphorus atom, and 2 bromine atoms . This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
The synthesis of phosphonic acid, (1,2-dibromoethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 1,2-dibromoethane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Análisis De Reacciones Químicas
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (1,2-dibromoethyl)-, diethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (1,2-dichloroethyl)-, diethyl ester: This compound has chlorine atoms instead of bromine atoms, leading to differences in reactivity and applications.
Phosphonic acid, (1,2-diiodoethyl)-, diethyl ester:
Phosphonic acid, (1,2-difluoroethyl)-, diethyl ester: Fluorine atoms impart unique characteristics to the compound, making it suitable for specific applications.
The uniqueness of this compound lies in its specific combination of bromine atoms and the phosphonic acid ester group, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
63637-75-2 |
|---|---|
Fórmula molecular |
C6H13Br2O3P |
Peso molecular |
323.95 g/mol |
Nombre IUPAC |
1,2-dibromo-1-diethoxyphosphorylethane |
InChI |
InChI=1S/C6H13Br2O3P/c1-3-10-12(9,11-4-2)6(8)5-7/h6H,3-5H2,1-2H3 |
Clave InChI |
TVYWGXSIQASYJS-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CBr)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















